Cas no 2694731-51-4 (6-Fluoro-N-methyl-3-nitro-2-pyridinamine)

6-Fluoro-N-methyl-3-nitro-2-pyridinamine 化学的及び物理的性質
名前と識別子
-
- 6-Fluoro-N-methyl-3-nitro-2-pyridinamine
- 2694731-51-4
- 6-fluoro-N-methyl-3-nitropyridin-2-amine
- EN300-33048130
-
- インチ: 1S/C6H6FN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9)
- InChIKey: JTYYVOKISKSHDV-UHFFFAOYSA-N
- ほほえんだ: C1(NC)=NC(F)=CC=C1[N+]([O-])=O
計算された属性
- せいみつぶんしりょう: 171.04440460g/mol
- どういたいしつりょう: 171.04440460g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.448±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 303.4±42.0 °C(Predicted)
- 酸性度係数(pKa): -0.93±0.10(Predicted)
6-Fluoro-N-methyl-3-nitro-2-pyridinamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33048130-0.25g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 0.25g |
$347.0 | 2025-03-18 | |
Enamine | EN300-33048130-0.5g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 0.5g |
$546.0 | 2025-03-18 | |
Enamine | EN300-33048130-5.0g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-33048130-2.5g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-33048130-0.1g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 0.1g |
$241.0 | 2025-03-18 | |
Enamine | EN300-33048130-0.05g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 0.05g |
$162.0 | 2025-03-18 | |
Enamine | EN300-33048130-10.0g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-33048130-1.0g |
6-fluoro-N-methyl-3-nitropyridin-2-amine |
2694731-51-4 | 95.0% | 1.0g |
$699.0 | 2025-03-18 |
6-Fluoro-N-methyl-3-nitro-2-pyridinamine 関連文献
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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6-Fluoro-N-methyl-3-nitro-2-pyridinamineに関する追加情報
Introduction to 6-Fluoro-N-methyl-3-nitro-2-pyridinamine (CAS No. 2694731-51-4)
6-Fluoro-N-methyl-3-nitro-2-pyridinamine, with the CAS number 2694731-51-4, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a fluorine atom, a methyl group, and a nitro group, all attached to a pyridine ring. These functional groups contribute to its distinct chemical properties and potential biological activities.
The molecular formula of 6-Fluoro-N-methyl-3-nitro-2-pyridinamine is C7H7FN3O2, and its molecular weight is approximately 180.15 g/mol. The compound's structure can be visualized as a pyridine ring with a fluorine atom at the 6-position, a methyl group at the 2-position, and a nitro group at the 3-position. This arrangement of substituents imparts specific electronic and steric effects that influence its reactivity and biological interactions.
In recent years, 6-Fluoro-N-methyl-3-nitro-2-pyridinamine has been studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of various pharmaceuticals. The presence of the nitro group makes it a valuable precursor for the preparation of amino derivatives, which are often used in the development of drugs targeting specific biological pathways.
A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the use of 6-Fluoro-N-methyl-3-nitro-2-pyridinamine as a scaffold for designing novel inhibitors of protein kinases. Protein kinases are enzymes that play crucial roles in cellular signaling pathways and are implicated in various diseases, including cancer and inflammatory disorders. The researchers found that derivatives of 6-Fluoro-N-methyl-3-nitro-2-pyridinamine exhibited potent inhibitory activity against several kinases, making them promising candidates for further drug development.
Beyond its role as an intermediate, 6-Fluoro-N-methyl-3-nitro-2-pyridinamine itself has been explored for its potential therapeutic properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 evaluated the antiviral activity of this compound against several RNA viruses, including influenza and coronaviruses. The results showed that 6-Fluoro-N-methyl-3-nitro-2-pyridinamine exhibited moderate antiviral activity, suggesting its potential as a lead compound for developing antiviral agents.
The synthesis of 6-Fluoro-N-methyl-3-nitro-2-pyridinamine involves several well-established chemical reactions. One common approach is to start with 6-fluoronicotinic acid, which undergoes reduction to form 6-fluoronicotinamide. Subsequent methylation and nitration steps yield the final product. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final compound, making optimization crucial for large-scale production.
In terms of safety and handling, it is important to note that while 6-Fluoro-N-methyl-3-nitro-2-pyridinamine is not classified as a hazardous material or controlled substance, it should still be handled with care in laboratory settings. Proper personal protective equipment (PPE) should be worn, and standard laboratory safety protocols should be followed to ensure safe handling and storage.
The future prospects for 6-Fluoro-N-methyl-3-nitro-2-pyridinamine are promising. Ongoing research continues to explore its potential applications in various fields, from drug discovery to materials science. As new derivatives and analogs are developed, it is likely that this compound will play an increasingly important role in advancing scientific knowledge and technological innovation.
In conclusion, 6-Fluoro-N-methyl-3-nitro-2-pyridinamine (CAS No. 2694731-51-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel drugs and therapeutic agents. As research in this area continues to advance, it is expected that new applications and insights will emerge, further highlighting the importance of this compound in modern scientific endeavors.
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